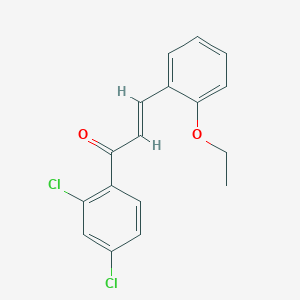

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2,4-dichlorophenyl group at the ketone position and a 2-ethoxyphenyl substituent at the enone terminus. The E-configuration of the double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-9-8-13(18)11-15(14)19/h3-11H,2H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRVXBPWNBDGQR-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Substituent Effects on Molecular Properties

The compound’s structural analogues differ primarily in substituent patterns on the phenyl rings. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

*Calculated based on formula C₁₇H₁₄Cl₂O₂.

†Regions A (positions 39–44) and B (29–36) in NMR show substituent-dependent shifts .

Key Observations

- Electron-Withdrawing vs. Donating Groups: Chlorine (Cl) substituents (e.g., 2,4-DCl-Ph) increase molecular polarity and may reduce solubility in non-polar solvents compared to methoxy (OMe) or ethoxy (OEt) groups, which are electron-donating .

- Crystal Packing: The orthorhombic system of the trimethoxy analogue suggests bulky substituents enforce specific packing modes, whereas smaller groups (e.g., OMe in ) allow monoclinic arrangements.

- Spectral Differentiation : NMR data reveal that regions A/B are sensitive to substituent changes, enabling precise structural elucidation .

Methodological Approaches to Structural Comparison

Studies employ graph-based comparison methods to evaluate structural similarities, as these methods capture connectivity and stereochemistry more accurately than bit-vector approaches . For example:

Implications for Research and Development

- Material Science: Crystallographic data (e.g., ) inform design of non-linear optical (NLO) materials by correlating substituents with packing efficiency.

- Drug Discovery : The ethoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogues (e.g., ), though further pharmacokinetic studies are needed.

Biological Activity

(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-microbial agent, and possesses anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H14Cl2O2, with a molecular weight of 321.20 g/mol. The compound features a chalcone backbone characterized by a trans-configured double bond between the two aromatic rings.

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl2O2 |

| Molecular Weight | 321.20 g/mol |

| CAS Number | 113093-57-5 |

| Chemical Class | Chalcone |

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. It showed promising activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Inflammation plays a critical role in various chronic diseases, and compounds that can modulate inflammatory responses are of great therapeutic interest. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This activity suggests potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural features. Modifications in the substituents on the aromatic rings can enhance or diminish their activity. For instance:

- Dichloro substitution at the 2 and 4 positions on the phenyl ring increases cytotoxicity.

- Ethoxy substitution on the adjacent phenyl ring contributes to improved solubility and bioavailability.

Research indicates that compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased electrophilicity, facilitating interactions with biological targets.

Case Studies

-

Study on Anticancer Activity : A recent study evaluated the effects of this chalcone on various cancer cell lines, including breast and prostate cancer cells. Results indicated that it significantly reduced cell viability and induced apoptosis through ROS-mediated pathways.

- Cell Line : MDA-MB-231

- IC50 : 15 µM

-

Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of E. coli. The compound demonstrated effective bactericidal activity with MIC values suggesting its potential as a lead compound for antibiotic development.

- Bacterial Strain : E. coli

- MIC : 32 µg/mL

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.